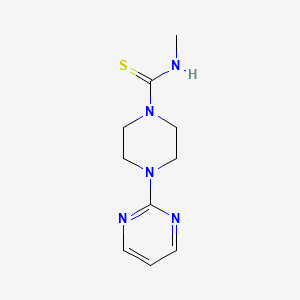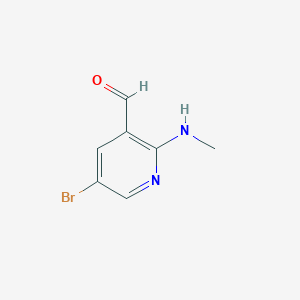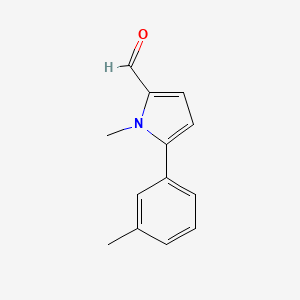![molecular formula C24H25ClN2O5S B12121005 6-chloro-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12121005.png)
6-chloro-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-N-[4-(diméthylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophène-3-yl)-7-méthyl-4-oxo-4H-chromène-2-carboxamide est un composé organique complexe avec des applications potentielles dans divers domaines tels que la chimie, la biologie, la médecine et l'industrie. Ce composé présente un noyau de chromène, connu pour ses diverses activités biologiques, et un groupe benzyle qui peut améliorer sa réactivité chimique.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse du 6-chloro-N-[4-(diméthylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophène-3-yl)-7-méthyl-4-oxo-4H-chromène-2-carboxamide implique généralement plusieurs étapes :
Formation du noyau de chromène : Le noyau de chromène peut être synthétisé par une réaction de cyclisation impliquant un précurseur approprié tel qu'un dérivé de salicylaldéhyde.
Introduction du groupe benzyle : Le groupe benzyle peut être introduit par une réaction de substitution nucléophile utilisant du chlorure de 4-(diméthylamino)benzyle.
Attachement du groupe thiophène : Le groupe thiophène peut être attaché par une réaction de couplage avec un dérivé de thiophène approprié.
Assemblage final : Le composé final est assemblé par une série de réactions de condensation et de cyclisation dans des conditions contrôlées.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation des voies synthétiques afin de garantir un rendement et une pureté élevés. Cela peut inclure l'utilisation de catalyseurs, des températures de réaction optimisées et des techniques de purification telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau des groupes benzyle et thiophène.
Réduction : Des réactions de réduction peuvent se produire au niveau du noyau de chromène et du groupe carbonyle.
Substitution : Le composé peut participer à des réactions de substitution nucléophile et électrophile, en particulier au niveau des groupes benzyle et chloro.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium peuvent être utilisés.
Substitution : Des réactifs comme l'hydroxyde de sodium et l'acide chlorhydrique sont couramment utilisés pour les réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des amines.
Applications de la recherche scientifique
Chimie : Il peut être utilisé comme brique de base pour la synthèse de molécules plus complexes.
Biologie : Le composé peut présenter des activités biologiques telles que des propriétés antimicrobiennes ou anticancéreuses.
Médecine : Il pourrait être exploré pour ses effets thérapeutiques potentiels dans le traitement de diverses maladies.
Industrie : Le composé peut trouver des applications dans le développement de nouveaux matériaux ou comme catalyseur dans des réactions chimiques.
Mécanisme d'action
Le mécanisme d'action de ce composé implique son interaction avec des cibles moléculaires et des voies spécifiques. Le noyau de chromène peut interagir avec des enzymes ou des récepteurs, conduisant à la modulation des processus biologiques. Les groupes benzyle et thiophène peuvent améliorer son affinité de liaison et sa spécificité.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as antimicrobial or anticancer properties.
Medicine: It could be explored for its potential therapeutic effects in treating various diseases.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The chromene core can interact with enzymes or receptors, leading to modulation of biological processes. The benzyl and thiophene groups can enhance its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Composés similaires
6-chloro-4-oxo-4H-chromène-2-carboxamide : Il n'a pas les groupes benzyle et thiophène, ce qui peut réduire sa réactivité et son activité biologique.
N-[4-(diméthylamino)benzyl]-7-méthyl-4-oxo-4H-chromène-2-carboxamide : Il n'a pas les groupes chloro et thiophène, ce qui peut affecter ses propriétés chimiques.
6-chloro-N-(1,1-dioxidotetrahydrothiophène-3-yl)-7-méthyl-4-oxo-4H-chromène-2-carboxamide : Il n'a pas le groupe benzyle, ce qui peut influer sur sa réactivité et son activité biologique.
Unicité
La présence des groupes chloro, benzyle et thiophène dans le 6-chloro-N-[4-(diméthylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophène-3-yl)-7-méthyl-4-oxo-4H-chromène-2-carboxamide le rend unique en termes de sa réactivité chimique et de ses activités biologiques potentielles. Ces groupes peuvent améliorer son affinité de liaison, sa spécificité et son efficacité globale dans diverses applications.
Propriétés
Formule moléculaire |
C24H25ClN2O5S |
|---|---|
Poids moléculaire |
489.0 g/mol |
Nom IUPAC |
6-chloro-N-[[4-(dimethylamino)phenyl]methyl]-N-(1,1-dioxothiolan-3-yl)-7-methyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C24H25ClN2O5S/c1-15-10-22-19(11-20(15)25)21(28)12-23(32-22)24(29)27(18-8-9-33(30,31)14-18)13-16-4-6-17(7-5-16)26(2)3/h4-7,10-12,18H,8-9,13-14H2,1-3H3 |
Clé InChI |
YZFUUGOELLLUMV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(=O)N(CC3=CC=C(C=C3)N(C)C)C4CCS(=O)(=O)C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


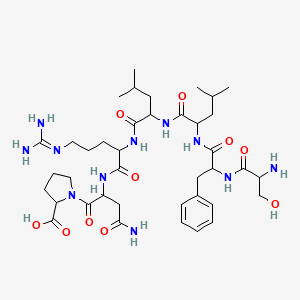
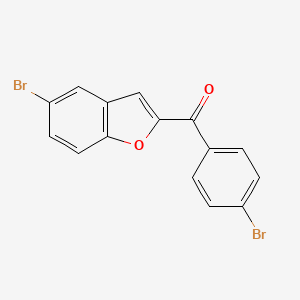

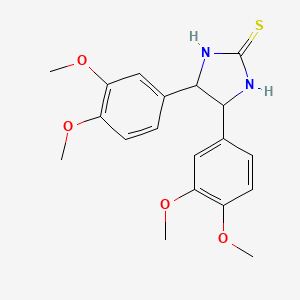
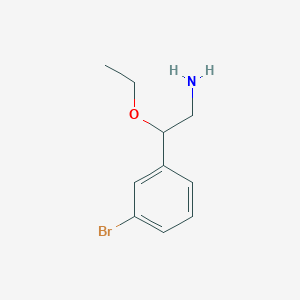
![2-[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]ethanamine](/img/structure/B12120964.png)
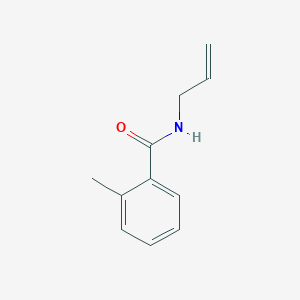
![2-Propanol, 1-amino-3-[4-(1-methylethyl)phenoxy]-](/img/structure/B12120981.png)
![2-(2,4-dichlorophenoxy)-N-[(3-methylthiophen-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B12120991.png)

